Onvansertib

Catalog No.
S538149
CAS No.
1034616-18-6
M.F
C24H27F3N8O3
M. Wt
532.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Onvansertib

CAS Number

1034616-18-6

Product Name

Onvansertib

IUPAC Name

1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide

Molecular Formula

C24H27F3N8O3

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31)

InChI Key

QHLVBNKYJGBCQJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

PCM-075; PCM 075; PCM075; NMS1286937; NMS 1286937; NMS-1286937; NMS-P937; NMS-P-937; NMS-P 937; Onvansertib

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO

Description

The exact mass of the compound Onvansertib is 532.21582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Anti-tumor activity

    Studies have shown that Onvansertib exhibits anti-tumor activity in various cancer cell lines, including those of breast, lung, colon, and prostate cancers [, ]. This effect is attributed to its ability to induce mitotic arrest and apoptosis (programmed cell death) in cancer cells.

  • Synergistic effects

    Research suggests that Onvansertib may have synergistic effects when combined with other cancer therapies, such as chemotherapy and radiotherapy [, ]. This synergism could potentially enhance the efficacy of these treatments and improve patient outcomes.

  • Overcoming drug resistance

    Some studies have explored the potential of Onvansertib to overcome drug resistance, a major challenge in cancer treatment. Onvansertib may be effective against cancers that are resistant to other therapies by targeting a different pathway in the cell cycle [, ].

Onvansertib is a small molecule compound classified as a selective inhibitor of the polo-like kinase 1 (PLK1). It is currently under investigation for its potential therapeutic applications in various cancers, particularly those with mutations in the KRAS gene. Its chemical structure is defined by the formula C24H27F3N8O3C_{24}H_{27}F_{3}N_{8}O_{3}, and its IUPAC name is 1-(2-hydroxyethyl)-8-{[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)phenyl]amino}-1H,4H,5H-pyrazolo[4,3-h]quinazoline-3-carboxamide . Onvansertib has shown promise in enhancing the efficacy of other anticancer agents and is being evaluated in clinical trials for conditions such as acute myeloid leukemia and metastatic colorectal cancer .

Onvansertib's mechanism of action centers on its inhibition of PLK1. PLK1 is a kinase enzyme essential for regulating mitosis []. By binding to PLK1, Onvansertib disrupts its function, leading to cell cycle arrest and potentially cell death in cancer cells [, , ].

Scientific research on Onvansertib is ongoing, and its safety profile is still under investigation. However, some studies have explored its toxicity in clinical trials [, ]. These studies reported side effects such as neutropenia (low white blood cell count) but did not investigate long-term safety or potential hazards [, ].

Onvansertib primarily acts through the inhibition of PLK1, a key regulator of cell division. By binding to the ATP-binding site of PLK1, it disrupts its function, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways, including the β-catenin/c-Myc pathway, which plays a crucial role in cell proliferation and survival . This inhibition results in the accumulation of reactive oxygen species and affects glycolysis-related gene expression, contributing to the drug's anticancer effects .

Onvansertib has been demonstrated to inhibit cancer cell proliferation and induce apoptosis across several cancer types. In studies involving lung adenocarcinoma cells, onvansertib significantly reduced cell viability and migration while enhancing sensitivity to cisplatin—a common chemotherapeutic agent . Additionally, it has shown synergistic effects when combined with other drugs like alpelisib and cetuximab, enhancing their anticancer efficacy in various preclinical models .

The synthesis of onvansertib involves multiple steps that typically include the formation of its pyrazoloquinazoline core followed by functionalization to introduce various substituents that enhance its biological activity. While specific synthetic routes are proprietary, they generally involve standard organic chemistry techniques such as coupling reactions, protection-deprotection strategies, and possibly cyclization reactions to construct the complex structure of onvansertib .

Onvansertib is primarily being explored for its applications in oncology. Clinical trials are assessing its effectiveness in treating:

  • Acute Myeloid Leukemia: Evaluating its use in combination with other agents like low-dose cytarabine or decitabine.
  • Metastatic Colorectal Cancer: Particularly in patients with KRAS mutations.
  • Breast Cancer: Investigating its potential to enhance responses to other targeted therapies .

Research has highlighted several significant interactions involving onvansertib:

  • Combination with Alpelisib: This combination has been shown to synergistically inhibit cell viability and induce apoptosis in breast cancer models, particularly those harboring PIK3CA mutations .
  • Combination with Cetuximab: In colorectal cancer models, onvansertib has demonstrated enhanced anti-tumor activity when used alongside cetuximab, regardless of the tumor's sensitivity to cetuximab alone .
  • Mechanistic Studies: Onvansertib's interactions with various cellular pathways have been elucidated through studies showing its effects on cell cycle progression and apoptosis mechanisms .

Several compounds share structural or functional similarities with onvansertib. Below are some notable examples:

Compound NameMechanism of ActionUnique Features
BI 6727PLK1 InhibitionImproved pharmacokinetic profile
RigosertibDual inhibition of PI3K and PLK1Broad antitumor activity across multiple cancers
GSK461364PLK1 InhibitionSelective for mitotic cells
VolasertibPLK1 InhibitionActive against various hematological malignancies

Onvansertib stands out due to its unique structural modifications that enhance selectivity for PLK1 over other kinases, potentially leading to reduced side effects compared to broader-spectrum inhibitors like Rigosertib or BI 6727. Its ongoing clinical evaluation further emphasizes its potential as a targeted therapy in resistant cancer types .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

532.21582124 g/mol

Monoisotopic Mass

532.21582124 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67RM91WDHQ

Wikipedia

Nms-p937

Dates

Modify: 2023-08-15
1: Hartsink-Segers SA, Exalto C, Allen M, Williamson D, Clifford SC, Horstmann M, Caron HN, Pieters R, Den Boer ML. Inhibiting Polo-like kinase 1 causes growth reduction and apoptosis in pediatric acute lymphoblastic leukemia cells. Haematologica. 2013 Jun 10. [Epub ahead of print] PubMed PMID: 23753023.
2: Casolaro A, Golay J, Albanese C, Ceruti R, Patton V, Cribioli S, Pezzoni A, Losa M, Texido G, Giussani U, Marchesi F, Amboldi N, Valsasina B, Bungaro S, Cazzaniga G, Rambaldi A, Introna M, Pesenti E, Alzani R. The Polo-Like Kinase 1 (PLK1) inhibitor NMS-P937 is effective in a new model of disseminated primary CD56+ acute monoblastic leukaemia. PLoS One. 2013;8(3):e58424. doi: 10.1371/journal.pone.0058424. Epub 2013 Mar 8. PubMed PMID: 23520509; PubMed Central PMCID: PMC3592825.
3: Valsasina B, Beria I, Alli C, Alzani R, Avanzi N, Ballinari D, Cappella P, Caruso M, Casolaro A, Ciavolella A, Cucchi U, De Ponti A, Felder E, Fiorentini F, Galvani A, Gianellini LM, Giorgini ML, Isacchi A, Lansen J, Pesenti E, Rizzi S, Rocchetti M, Sola F, Moll J. NMS-P937, an orally available, specific small-molecule polo-like kinase 1 inhibitor with antitumor activity in solid and hematologic malignancies. Mol Cancer Ther. 2012 Apr;11(4):1006-16. doi: 10.1158/1535-7163.MCT-11-0765. Epub 2012 Feb 7. PubMed PMID: 22319201.
4: Beria I, Bossi RT, Brasca MG, Caruso M, Ceccarelli W, Fachin G, Fasolini M, Forte B, Fiorentini F, Pesenti E, Pezzetta D, Posteri H, Scolaro A, Re Depaolini S, Valsasina B. NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. Bioorg Med Chem Lett. 2011 May 15;21(10):2969-74. doi: 10.1016/j.bmcl.2011.03.054. Epub 2011 Mar 21. PubMed PMID: 21470862.

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